molecular formula C12H7F4NO B6368508 2-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95% CAS No. 1261973-47-0

2-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6368508
CAS RN: 1261973-47-0
M. Wt: 257.18 g/mol
InChI Key: VQOKCKLBAWTUNY-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95% (2-F3MPH-95) is a novel and promising compound that has been studied in recent years. It is a member of the fluoroalkylphenylhydroxypyridine family, and has been found to have a range of potential applications in scientific research.

Scientific Research Applications

2-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95% has been found to have a range of potential applications in scientific research. It has been used in the development of novel materials, such as polymers, metal-organic frameworks, and nanostructures. It has also been found to have potential applications in the fields of catalysis, drug delivery, and biotechnology.

Mechanism of Action

2-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95% has been found to act as a ligand in certain chemical reactions. It is capable of forming coordination bonds with metal ions, and can be used to catalyze a range of reactions. It has also been found to interact with proteins and other biological molecules, and can be used to modulate their activity.
Biochemical and Physiological Effects
2-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95% has been found to have a range of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been found to have an antioxidant effect, and can be used to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored for long periods of time without degradation. It is also easily synthesized, and can be obtained in high purity using column chromatography. However, 2-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95% is a relatively new compound, and there is still much to be learned about its properties and applications.

Future Directions

There are a number of potential future directions for 2-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95%. One area of research is the development of new materials based on the compound. For example, it could be used to create polymers and metal-organic frameworks with novel properties. Another potential direction is the development of new drug delivery systems based on the compound. It could be used to target specific cells and tissues, and to modulate the activity of proteins and other biological molecules. Finally, further research is needed to investigate the potential applications of 2-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95% in biotechnology and catalysis.

Synthesis Methods

2-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95% can be synthesized using a two-step reaction process. The first step involves the reaction of 2-fluoro-3-trifluoromethylphenol with pyridine-3-carbaldehyde. This reaction produces 2-(2-fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine as the main product, with a yield of 95%. The second step involves the purification of the compound using column chromatography. This method has been found to be efficient and cost-effective for the synthesis of 2-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95%.

properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-10-7(11-9(18)5-2-6-17-11)3-1-4-8(10)12(14,15)16/h1-6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOKCKLBAWTUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683149
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol

CAS RN

1261973-47-0
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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